N-Benzoyl-N'-phenylurea
Overview
Description
N-Benzoyl-N'-phenylurea and its derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications. These compounds have been designed and synthesized for various purposes, including serving as insect-growth regulators, anion receptors, antimicrobial agents, and potential anti-cancer drugs .
Synthesis Analysis
The synthesis of N-Benzoyl-N'-phenylurea derivatives often involves the use of sulfur dichloride or disulfur dichloride as reactants, leading to the formation of compounds with N-S-N or N-S-S-N bonds . Nanoprecipitation methods have also been employed to create nanosized ligands, which are then used to synthesize metal complexes . Additionally, the synthesis of these derivatives can be characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray single crystal diffraction .
Molecular Structure Analysis
The molecular structure of N-Benzoyl-N'-phenylurea derivatives is characterized by the presence of intramolecular hydrogen bonds, which can influence their ability to bind anions . The crystal structures often reveal interactions such as N-H...O, N-H...S, C-H...O, and C-H...S hydrogen bonds, as well as π-π interactions . These interactions are crucial for the stability and biological activity of the compounds.
Chemical Reactions Analysis
N-Benzoyl-N'-phenylurea derivatives can form complexes with various metals, acting as ligands that bond through the sulfur atom . The presence of substituents on the N-phenyl ring can affect the reagent's acidity and selectivity in metal complexation . Additionally, bromine substitution on the benzoyl moiety can influence the structural and luminescence properties of the derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzoyl-N'-phenylurea derivatives are influenced by their molecular structure. For instance, the introduction of an amido group can enhance anion binding despite strong intramolecular hydrogen bonding . The thermal stability of metal complexes varies, with some showing high thermal stability and others being volatile . The compounds' solubility can be improved compared to the parent N-Benzoyl-N'-phenylureas . The derivatives' inhibitory activities against various biological targets can be enantioselective and are affected by N-methyl and N-phenyl substitutions .
Scientific Research Applications
Insecticidal Activities : N-Benzoyl-N'-phenylurea derivatives have been explored for their insecticidal properties. A study by (Sun et al., 2009) found that certain derivatives showed better larvicidal activities against oriental armyworm and mosquitoes than their parent compounds. Another research by (Koyanagi, Morita, & Fujii, 1998) indicated that alkylated molecules of N-Benzoyl-N'-phenylureas exhibited decreased toxicity against aquatic invertebrates and had high insecticidal activity.
Structural Characterization : The molecular structure and properties of N-Benzoyl-N'-phenylurea and its derivatives have been a subject of study. For instance, (Yamin & Yusof, 2003) described the crystal structure of N-Benzoyl-N'-phenylthiourea, showing how molecules are packed as dimers via hydrogen bonds.
Pharmaceutical Applications : Some studies have focused on the pharmaceutical applications of N-Benzoyl-N'-phenylurea derivatives. (Purwanto et al., 2020) researched the synthesis and cytotoxic activity of N-(Phenylcarbamoyl)Benzamide on HeLa cell lines, highlighting its potential in cancer treatment.
Corrosion Inhibition : N-Benzoyl-N'-phenylurea derivatives have been investigated for their corrosion inhibition effects. A study by (Al-Jeilawi, Al-Majidi, & Al-Saadie, 2013) found that these derivatives effectively inhibited corrosion in sulfuric acid media.
Material Science : The compounds have applications in material science, such as in the development of anti-biofilm coatings. (Limban et al., 2014) discussed the use of N-Benzoyl-N'-phenylurea derivatives in coatings for medical surfaces to inhibit microbial adherence.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(phenylcarbamoyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171247 | |
Record name | 1-Benzoyl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzoyl-N'-phenylurea | |
CAS RN |
1821-33-6 | |
Record name | N-Benzoyl-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzoyl-3-phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-benzoyl-3-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzoyl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZOYL-3-PHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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